Pyroquilon

Description

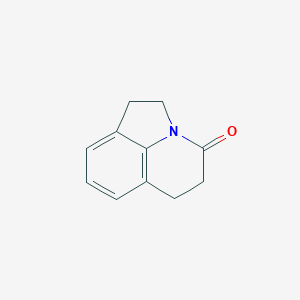

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJLAOUDSILTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC=CC1=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058132 | |

| Record name | Pyroquilon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL at 20 °C | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57369-32-1 | |

| Record name | Pyroquilon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroquilon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroquilon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroquilon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROQUILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 113 °C | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Pyroquilon Action in Pyricularia oryzae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroquilon is a systemic fungicide highly effective against rice blast disease, caused by the ascomycete fungus Pyricularia oryzae. Its fungicidal activity is not based on direct toxicity but on the targeted inhibition of a critical developmental process required for host infection: appressorial melanization. This technical guide elucidates the precise molecular mechanism of this compound, detailing its target enzyme within the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway and the subsequent physiological consequences for the pathogen. It provides a consolidation of quantitative data, detailed experimental protocols for mechanism-of-action studies, and visual diagrams of the key pathways and workflows.

The Role of Melanin (B1238610) in Pyricularia oryzae Pathogenicity

In P. oryzae, melanin is a crucial secondary metabolite indispensable for successful infection of the host plant.[1] The fungus initiates infection from a spore (conidium) that germinates on the leaf surface, forming a specialized, dome-shaped infection structure called an appressorium.[2] This appressorium must generate immense turgor pressure, estimated up to 8 MPa, to mechanically rupture the host cuticle with a penetration peg.[2]

The structural integrity and impermeability required to build and maintain this pressure are provided by a layer of melanin in the appressorial cell wall. Melanin is not directly toxic to the plant but acts as a biophysical agent, preventing the outward leakage of glycerol, the primary osmolyte responsible for generating turgor.[3] Consequently, fungi with defective melanin biosynthesis are non-pathogenic as their appressoria fail to penetrate the host.[4] This makes the melanin biosynthesis pathway a prime target for antifungal agents like this compound.

The DHN-Melanin Biosynthesis Pathway and this compound's Target

P. oryzae produces dihydroxynaphthalene (DHN)-melanin via a well-characterized polyketide synthesis pathway. This compound is classified as a Melanin Biosynthesis Inhibitor-Reductase (MBI-R). Its specific molecular target is the enzyme 1,3,8-trihydroxynaphthalene (B1218226) reductase (3HNR) , also known as tetrahydroxynaphthalene reductase (THR). This enzyme is a key component of the pathway, catalyzing two separate reduction steps.

The primary mechanism of action is the inhibition of 3HNR, which blocks the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone (B1230633) and the subsequent conversion of 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone. This effectively halts the production of DHN-melanin, rendering the fungus incapable of host infection.

References

- 1. 4.5. Pathogenicity Test [bio-protocol.org]

- 2. Pyricularia oryzae: Lab star and field scourge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus [frontiersin.org]

- 4. 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Commercial Blasticides Targeting the Naphthol Pocket of Fungal Trihydroxynaphthalene Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial blasticides that function by inhibiting the fungal enzyme trihydroxynaphthalene reductase (3THNR). The focus is on inhibitors that bind within the naphthol pocket of the enzyme's active site, a critical mechanism for disrupting the fungal melanin (B1238610) biosynthesis pathway. This guide will cover the molecular interactions, quantitative data, experimental protocols, and relevant signaling pathways, offering a valuable resource for researchers in antifungal drug development.

Introduction: The Role of Trihydroxynaphthalene Reductase in Fungal Pathogenesis

Fungal melanin, particularly dihydroxynaphthalene (DHN)-melanin, is a key virulence factor for many pathogenic fungi, including the rice blast fungus Magnaporthe grisea. This pigment provides structural integrity to the appressoria, specialized infection structures that generate high turgor pressure to penetrate the host plant's cuticle. The biosynthesis of DHN-melanin is a multi-step enzymatic pathway, and the enzyme 1,3,8-trihydroxynaphthalene (B1218226) reductase (3THNR) plays a crucial role in this process. 3THNR catalyzes the reduction of 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone (B1206922) and the reduction of 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone. By inhibiting 3THNR, the production of DHN-melanin is blocked, rendering the fungus unable to infect its host.

A specific class of fungicides, known as Melanin Biosynthesis Inhibitors-Reductase (MBI-R), has been commercially developed to target 3THNR. These compounds act as blasticides by preventing the fungus from successfully invading host tissues. The primary commercial blasticides in this class are tricyclazole (B1682534) , pyroquilon , and phthalide . These molecules are designed to fit into the naphthol-binding pocket of the 3THNR active site, effectively blocking substrate access.

Quantitative Data: Inhibition of Trihydroxynaphthalene Reductase

While the inhibitory activity of MBI-R fungicides is well-documented, specific inhibitory constant (Ki) values are not consistently reported across publicly available literature. However, the relative potency and specificity of these compounds have been established through various studies. One study noted that an experimental inhibitor of 3THNR exhibited a Ki value of 25 nM, highlighting the potential for potent inhibition of this enzyme.[1] It has also been reported that the related enzyme, tetrahydroxynaphthalene reductase, has a 200-fold larger Ki for tricyclazole than 3THNR, indicating the selectivity of this fungicide.[1]

The following table summarizes the available structural data for the interaction of these commercial blasticides with 3THNR from Magnaporthe grisea. This data is crucial for understanding the molecular basis of their inhibitory activity and for guiding the structure-based design of novel inhibitors.

| Commercial Blasticide | Protein Data Bank (PDB) ID | Resolution (Å) |

| This compound | 1G0O | 1.70 |

| Phthalide (derivative) | 1G0N | 2.10 |

| Tricyclazole | Not Available | Not Available |

Note: While a preliminary X-ray diffraction study of the 3THNR-tricyclazole complex has been reported, a specific PDB ID is not publicly available at the time of this guide's compilation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3THNR inhibitors.

Trihydroxynaphthalene Reductase (3THNR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of 3THNR and to determine the inhibitory potential of test compounds.

Materials:

-

Enzyme: Purified fungal trihydroxynaphthalene reductase.

-

Substrate: 1,3,8-trihydroxynaphthalene (1,3,8-THN).

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).

-

Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Inhibitor: Test compound (e.g., tricyclazole, this compound, phthalide) dissolved in a suitable solvent (e.g., DMSO).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of 1,3,8-THN in a suitable organic solvent (e.g., ethanol).

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

Assay buffer

-

NADPH solution (final concentration typically 100-200 µM)

-

Inhibitor solution at various concentrations (or solvent control)

-

Enzyme solution

-

-

Mix gently and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add the substrate solution (1,3,8-THN) to each well to initiate the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

If the mechanism of inhibition is known (e.g., competitive), the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

-

Crystallization of Fungal Trihydroxynaphthalene Reductase

This protocol provides a general framework for the crystallization of 3THNR, a prerequisite for X-ray crystallographic studies to elucidate its three-dimensional structure.

Materials:

-

Purified 3THNR: Highly pure and concentrated protein solution.

-

Cofactor: NADPH.

-

Inhibitor: Tricyclazole, this compound, or phthalide.

-

Crystallization Screens: Commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite).

-

Crystallization Plates: Sitting-drop or hanging-drop vapor diffusion plates.

-

Buffer: A suitable buffer for maintaining protein stability (e.g., Tris-HCl, HEPES).

Procedure:

-

Protein Preparation:

-

Concentrate the purified 3THNR to a suitable concentration (typically 5-10 mg/mL).

-

Form a complex by incubating the concentrated enzyme with a molar excess of NADPH and the desired inhibitor.

-

-

Crystallization Setup:

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-

In the sitting-drop method, a small drop (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution from a crystallization screen on a micro-well post. The well is then sealed over a larger reservoir of the same solution.

-

In the hanging-drop method, the mixed drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.

-

-

Incubation and Observation:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to improve crystal size and quality.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the best crystals and transfer them to a cryoprotectant solution (often the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.

-

Signaling Pathways and Logical Relationships

The biosynthesis of DHN-melanin in fungi is a tightly regulated process. Understanding the signaling pathways that control the expression of 3THNR and other melanin synthesis genes is crucial for developing novel antifungal strategies. Two key signaling pathways have been identified as major regulators of melanin production in fungi: the cAMP-dependent protein kinase A (PKA) pathway and the high osmolarity glycerol (HOG) pathway .

DHN-Melanin Biosynthesis and Regulatory Pathways

The following diagram illustrates the core DHN-melanin biosynthesis pathway and the influence of the cAMP/PKA and HOG signaling pathways on this process. Inhibition of 3THNR by commercial blasticides is also depicted.

Caption: DHN-Melanin Biosynthesis Pathway and its Regulation.

Experimental Workflow for 3THNR Inhibitor Analysis

The following diagram outlines a typical experimental workflow for the identification and characterization of novel 3THNR inhibitors.

Caption: Experimental Workflow for 3THNR Inhibitor Analysis.

Conclusion

Commercial blasticides that target the naphthol pocket of fungal trihydroxynaphthalene reductase represent a successful and specific approach to controlling fungal diseases. By understanding the molecular interactions, quantitative aspects of inhibition, and the regulatory pathways involved, researchers can further refine and develop new generations of antifungal agents. The experimental protocols and workflows provided in this guide offer a practical framework for advancing research in this critical area of drug development. The availability of structural data for 3THNR in complex with these inhibitors provides a powerful tool for structure-based drug design, paving the way for the creation of more potent and selective blasticides.

References

Pyroquilon: A Technical Guide to its Function as a Fungal Melanin Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin (B1238610) plays a crucial role in the pathogenicity and survival of many fungi, protecting them from environmental stressors and the host immune response. The dihydroxynaphthalene (DHN) melanin biosynthesis pathway is a key process in the formation of this protective pigment and presents a viable target for antifungal agent development. Pyroquilon is a well-established fungicide that specifically inhibits this pathway. This technical guide provides an in-depth overview of the core principles of this compound's action, its mechanism as a melanin synthesis inhibitor, and methodologies for its study.

Introduction to Fungal Melanin and the DHN Pathway

Fungal melanin is a dark pigment that provides structural integrity to the cell wall and offers protection against a range of environmental insults, including UV radiation, enzymatic lysis, and oxidative stress. In pathogenic fungi, melanin is a significant virulence factor, contributing to the organism's ability to evade host immune defenses.

There are several pathways for melanin synthesis in fungi, with the 1,8-dihydroxynaphthalene (DHN) pathway being predominant in many ascomycetes and deuteromycetes. This pathway involves a series of enzymatic conversions starting from acetyl-CoA or malonyl-CoA, leading to the polymerization of DHN into a melanin polymer.

This compound's Mechanism of Action

This compound is a specific, non-fungitoxic inhibitor of the DHN-melanin biosynthesis pathway.[1][2] Its primary mode of action is the inhibition of tetrahydroxynaphthalene (THN) reductase , a key enzyme in this pathway.[1][2] This enzyme catalyzes two critical reduction steps:

-

The conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) to scytalone.

-

The conversion of 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) to vermelone.

By blocking these steps, this compound effectively halts the production of the melanin precursor, 1,8-dihydroxynaphthalene (DHN). This inhibition leads to the accumulation of upstream intermediates, which are then shunted into alternative metabolic pathways, resulting in the production of characteristic byproducts such as flaviolin and juglone .[1][2] The lack of melanin in the fungal cell wall, particularly in structures like appressoria, compromises the fungus's ability to penetrate host tissues.

Quantitative Data on this compound Inhibition

| Fungal Species | This compound Concentration | Observed Effect | Reference |

| Torula corallina | 20 mg/L | Reduction in melanin formation and an increase in erythritol (B158007) production. | [3] |

| Alternaria alternata | 50 µg/mL | Change in mycelial mat color from black to reddish and the release of a reddish pigment (shunt product). | [4] |

| Mycosphaerella fijiensis | 50 mg/ml | Partial inhibition of mycelial growth and accumulation of reddish-brown intermediary products of melanin inhibition in the culture media. | [5] |

| Madurella mycetomatis (in Galleria mellonella larvae) | 5 mg/kg and 50 mg/kg | Inhibition of in vivo melanization of fungal grains. Increased larvae mortality was observed at these concentrations. | [6][7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the effect of this compound on fungal melanin synthesis.

In Vitro Inhibition of Fungal Growth and Melanization

Objective: To visually and quantitatively assess the inhibitory effect of this compound on fungal growth and pigmentation.

Materials:

-

Fungal strain of interest (e.g., Pyricularia oryzae, Alternaria alternata)

-

Appropriate solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile petri dishes

-

Incubator

Protocol:

-

Prepare the agar medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 20, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control, and is non-inhibitory to fungal growth.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a small plug of mycelium or a defined number of spores of the test fungus.

-

Incubate the plates at the optimal temperature for the fungal species.

-

Observe the plates daily and record the colony diameter and any changes in pigmentation.

-

After a set incubation period (e.g., 7-14 days), quantify the melanin production.

Quantification of Melanin

Objective: To quantify the amount of melanin produced by the fungus in the presence and absence of this compound.

Materials:

-

Fungal mycelium from the in vitro inhibition assay

-

1 M KOH

-

Spectrophotometer

Protocol:

-

Harvest the mycelium from the agar plates.

-

Dry the mycelium to a constant weight and record the dry weight.

-

Add a defined volume of 1 M KOH to the dried mycelium (e.g., 10 mL per 0.5 mg of mycelium).

-

Incubate at a specific temperature (e.g., 60°C) for a set time to extract the melanin.

-

Centrifuge the mixture to pellet the debris.

-

Transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 405 nm or scanned from 200-750 nm) using a spectrophotometer.

-

The absorbance reading is proportional to the melanin concentration. Compare the readings from this compound-treated and control samples.

Enzymatic Assay for Tetrahydroxynaphthalene (THN) Reductase Inhibition

Objective: To determine the direct inhibitory effect of this compound on the activity of THN reductase.

Materials:

-

Fungal cell-free extract containing THN reductase

-

Substrate: 1,3,6,8-tetrahydroxynaphthalene (T4HN) or 1,3,8-trihydroxynaphthalene (T3HN)

-

NADPH (cofactor)

-

This compound solutions at various concentrations

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the buffer, NADPH, and the fungal cell-free extract.

-

Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures for a short period.

-

Initiate the reaction by adding the substrate (T4HN or T3HN).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition and, if possible, calculate the IC50 value of this compound for THN reductase.

Visualizations

Signaling Pathway Diagram

Caption: DHN-Melanin synthesis pathway and this compound's inhibition points.

Experimental Workflow Diagram

Caption: General workflow for assessing this compound's inhibitory effects.

Conclusion

This compound serves as a potent and specific inhibitor of the fungal DHN-melanin biosynthesis pathway by targeting tetrahydroxynaphthalene reductase. This mode of action makes it a valuable tool for studying fungal virulence and for the development of novel antifungal strategies. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of this compound and other potential melanin synthesis inhibitors. Further research to elucidate the precise kinetics of inhibition and to explore its efficacy against a broader range of pathogenic fungi is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mathewsopenaccess.com [mathewsopenaccess.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

Chemical structure and properties of Pyroquilon (C11H11NO).

An In-depth Examination of the Chemical Structure, Properties, and Fungicidal Action of 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Abstract

Pyroquilon is a systemic fungicide belonging to the pyrroloquinolinone chemical class.[1] Primarily used in agriculture, it is recognized for its efficacy in controlling rice blast disease caused by the fungus Magnaporthe oryzae. Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogenicity of many fungi.[2][3] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for an audience of researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Structure

This compound is a tricyclic compound featuring a pyrroloquinoline core. The systematic IUPAC name is 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one.[1] Other common synonyms include Coratop and Fongoren.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO | [1][4][6] |

| Molecular Weight | 173.21 g/mol | [4][6][7] |

| CAS Registry Number | 57369-32-1 | [1][4][6] |

| IUPAC Name | 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | [1] |

| InChI Key | XRJLAOUDSILTFT-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C1CC(=O)N2CCC3=CC=CC1=C32 | [4] |

Physicochemical Properties

This compound exists as a solid, off-white to light yellow crystalline substance under standard conditions.[4][8] Its solubility and partitioning behavior are key determinants of its systemic activity in plants.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Melting Point | 112 - 113 | °C | [4][7] |

| Boiling Point (Predicted) | 355.2 ± 42.0 | °C | [8] |

| Water Solubility (20°C) | 4000 | mg/L | [2][8] |

| LogP (Octanol-Water Partition Coefficient) | 1.57 | - | [4] |

| Vapor Pressure (20°C) | 1.6 x 10⁻⁴ | Pa | [8] |

| Density (Predicted) | 1.25 ± 0.1 | g/cm³ | [8] |

Mechanism of Action: Melanin Biosynthesis Inhibition

This compound's antifungal activity is derived from its ability to inhibit the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[3] Melanin is a critical virulence factor for many pathogenic fungi, including Magnaporthe oryzae. It is deposited in the appressorial cell wall, providing the structural rigidity and turgor pressure necessary for the appressorium—a specialized infection structure—to penetrate the host plant's cuticle.

This compound specifically targets and inhibits the enzyme trihydroxynaphthalene reductase (THR) .[2][3][4] This enzyme catalyzes a key reduction step in the melanin pathway. By inhibiting THR, this compound effectively blocks the production of melanin, leading to non-melanized appressoria that are unable to infect the host plant. This targeted action makes it a potent and specific inhibitor of fungal pathogenesis.

Experimental Protocols

General Synthesis of Pyrrolo[3,2,1-ij]quinolin-4-one Core

While specific industrial synthesis methods are proprietary, a general approach to constructing the pyrroloquinolinone core can be derived from established organic chemistry principles. A plausible synthetic route involves the cyclization of a suitably substituted quinoline (B57606) precursor.

Protocol Outline:

-

Condensation: React 8-amino-5-quinolinol with a beta-keto ester like ethyl acetoacetate to form the initial quinoline ring system. This is typically acid- or base-catalyzed.

-

Chlorination: Introduce a chlorine atom at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9]

-

Hydrolysis: Convert the chloro group to a hydroxyl group via hydrolysis.

-

Cyclization: Induce intramolecular cyclization to form the final pyrrolo ring fused to the quinoline structure. This step may involve alkylation followed by a ring-closing reaction.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to yield pure this compound.

Analytical Method for Residue Determination

A common method for the quantification of this compound residues in agricultural products involves extraction followed by High-Performance Liquid Chromatography (HPLC).[10][11]

Protocol for HPLC-UVD Analysis:

-

Sample Preparation (QuEChERS method adaptation):

-

Homogenize 10 g of the sample (e.g., rice grain, paprika) with 10 mL of water.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake again for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Pass the extract through a silica-based SPE cartridge to remove interfering matrix components.

-

Elute the analyte with a suitable solvent mixture (e.g., acetone/hexane).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC-UVD Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

Toxicology and Safety Profile

This compound is classified as harmful if swallowed.[4] Toxicological data is crucial for establishing safe handling procedures and regulatory limits. The lethal dose 50 (LD₅₀) is a standard measure of acute toxicity.[12]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Unit | Source(s) |

| Oral LD₅₀ | Rat | 321 | mg/kg | |

| Dermal LD₅₀ | Rat | > 3100 | mg/kg | |

| LC₅₀ (48h) | Carp (Cyprinus carpio) | 17 - 37 | mg/L |

The compound is also noted as being harmful to aquatic life with long-lasting effects.[4] Therefore, appropriate precautions should be taken to prevent its release into the environment.

Conclusion

This compound is a well-characterized fungicide with a specific and effective mode of action against melanin-producing fungi. Its chemical and physical properties are well-documented, enabling its formulation and application in agriculture. The understanding of its mechanism—the inhibition of trihydroxynaphthalene reductase—provides a clear biochemical basis for its fungicidal activity and can guide the development of future antifungal agents. The availability of robust analytical methods ensures that its presence in food and the environment can be monitored effectively to ensure safety.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H11NO | CID 91665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [webbook.nist.gov]

- 7. accustandard.com [accustandard.com]

- 8. This compound | 57369-32-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound PESTANAL , analytical standard 57369-32-1 [sigmaaldrich.com]

- 11. Development of an Analytical Method for the Determination of Pyriofenone residue in Agricultural Products using HPLC-UVD | Semantic Scholar [semanticscholar.org]

- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

The Metabolic Pathway of Pyroquilon in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroquilon is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Magnaporthe oryzae. Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogenicity of the fungus. Understanding the metabolic fate of this compound within the rice plant (Oryza sativa) is paramount for assessing its efficacy, persistence, and potential environmental impact. This technical guide provides a comprehensive overview of the metabolic pathway of this compound in rice, drawing upon available data and insights from analogous compounds. Due to the limited publicly available research specifically detailing the complete metabolic pathway of this compound in rice, this guide leverages data from Tricyclazole, a fungicide with an identical mode of action, to infer the probable absorption, translocation, and degradation processes. Furthermore, this document outlines the key experimental protocols and analytical methodologies requisite for the study of this compound metabolism in rice.

Introduction

This compound, a member of the quinolinone class of fungicides, is a selective and systemic compound used to control rice blast. It is absorbed by the rice plant and translocated to various tissues, where it inhibits the fungal enzyme tetrahydroxynaphthalene reductase (THR), thereby blocking the production of melanin. This inhibition prevents the fungus from forming appressoria, specialized infection structures necessary for penetrating the plant cuticle. While the fungicidal action of this compound is well-understood, its metabolic journey within the host plant is less documented. This guide aims to fill this knowledge gap by providing a detailed technical overview of the anticipated metabolic pathway.

Proposed Metabolic Pathway of this compound in Rice

Based on the behavior of the analogous fungicide Tricyclazole, the metabolic pathway of this compound in rice can be conceptualized in three main stages: absorption, translocation, and metabolism (degradation).

Absorption

This compound can be absorbed by the rice plant through various routes, including the roots, seeds, and foliage.[1] Root uptake from the soil and seed treatment are common application methods that lead to systemic distribution.[2] Foliar application also results in absorption, albeit with potentially different translocation patterns. The efficiency of root absorption can be influenced by soil type and composition.

Translocation

Following absorption, this compound is translocated throughout the rice plant, primarily via the xylem. This systemic movement ensures that the fungicide reaches the sites of potential fungal infection, including the leaves and panicles.[1][2] The distribution of this compound within the plant is a critical factor in its protective efficacy against different forms of rice blast disease.

Metabolism and Degradation

Once inside the plant, this compound is expected to undergo metabolic degradation. While specific metabolites of this compound in rice are not extensively documented in available literature, the metabolic processes for pesticides in plants generally involve oxidation, hydrolysis, and conjugation. For Tricyclazole, it is known to be metabolized into various products.[3] It is plausible that this compound follows a similar degradation pathway, leading to the formation of polar metabolites that can be more easily stored in vacuoles or bound to cell wall components. The rate of degradation is a key determinant of the fungicide's persistence in the plant.

A proposed logical workflow for the metabolic pathway of this compound in rice is illustrated below.

References

Toxicological Profile of Pyroquilon in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroquilon, a fungicide employed in the control of rice blast, has undergone extensive toxicological evaluation in various mammalian systems to ascertain its safety profile for human health and the environment. This technical guide provides a comprehensive overview of the key findings from these studies, encompassing acute, sub-chronic, and chronic toxicity, as well as assessments of mutagenicity, carcinogenicity, and reproductive and developmental effects. The primary adverse effects observed in response to this compound exposure are a reduction in body weight gain and an increase in liver weight. Notably, comprehensive studies have concluded that this compound is not neurotoxic, carcinogenic, teratogenic, or mutagenic. The Acceptable Daily Intake (ADI) for this compound has been established at 0.019 mg/kg of body weight per day.

Quantitative Toxicological Data

The toxicological assessment of this compound has yielded critical quantitative data that inform its risk assessment. These findings, derived from studies on various mammalian species, are summarized below.

| Toxicity Endpoint | Species | Route | Value | Classification |

| Acute Toxicity | Rat | Oral | LD50 > 1,960 mg/kg[1] | Harmful if swallowed |

| Rabbit | Dermal | LD50 > 2,020 mg/kg[1] | - | |

| Rat | Inhalation | LC50 > 3 mg/L (4-hr)[1] | - | |

| Repeated Dose Toxicity | Rat | Dietary | Short-term NOEL: 22.5 mg/kg bw/day[2] | - |

| Reproductive Toxicity | Rat | - | NOAEL: 1.9 mg/kg bw/day[3] | - |

| Single Oral Administration | Mouse | - | Lowest NOAEL: 20 mg/kg bw/day[3] | - |

Derived Reference Values:

Overview of Toxicological Studies

A comprehensive battery of toxicological studies has been conducted on this compound in mammalian models, including rats, mice, dogs, and rabbits. These studies form the basis of the overall risk assessment.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, these studies have been conducted via oral, dermal, and inhalation routes. The results indicate that this compound is harmful if swallowed.[1]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies, including sub-acute, sub-chronic, and chronic exposures, have been performed on rats and dogs.[3] The primary effects noted in these studies were a decrease in body weight gain and an increase in the weight of the liver.[3] A combined chronic toxicity and carcinogenicity study was also conducted in rats and mice.[3]

Carcinogenicity

Long-term studies in rats and mice have been conducted to evaluate the carcinogenic potential of this compound. The results of these studies showed no evidence of carcinogenicity.[3]

Genotoxicity and Mutagenicity

A battery of genotoxicity tests has been performed to assess the potential of this compound to damage genetic material. These studies have consistently shown that this compound is not genotoxic or mutagenic.[3]

Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies in rats and developmental toxicity studies in both rats and rabbits have been conducted.[3] These studies concluded that this compound does not cause reproductive or developmental toxicity.[3] The lowest No-Observed-Adverse-Effect-Level (NOAEL) from all the toxicological studies, 1.9 mg/kg bw/day, was derived from the two-generation reproductive toxicity study in rats.[3]

Neurotoxicity

Specific studies to evaluate the potential for neurotoxicity have been conducted in rats. The findings from these studies indicate that this compound is not neurotoxic.[3]

Experimental Protocols

While the specific, detailed protocols for the studies on this compound are often proprietary, they generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies for the key experiments cited.

Acute Oral Toxicity (Following OECD Guideline 423)

-

Test Animals: Typically adult rats of a single sex (usually females).

-

Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 is estimated based on the observed mortality at the different dose levels.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

-

Test Animals: Typically young adult rats.

-

Procedure: The test substance is administered orally (e.g., in the diet, drinking water, or by gavage) daily to several groups of animals at a minimum of three dose levels for 90 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematological, clinical biochemistry, and urinalysis parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

-

Test Animals: Typically young adult male and female rats.

-

Procedure: The test substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The F1 offspring are then selected and administered the substance through to the mating of the F1 generation to produce the F2 generation.

-

Observations: Effects on male and female reproductive performance, mating behavior, conception, gestation, parturition, lactation, and offspring viability and growth are evaluated.

-

Pathology: Reproductive organs and any tissues showing gross abnormalities are examined histopathologically.

-

Endpoint: The NOAEL for parental, reproductive, and offspring toxicity is determined.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points.

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Visualization of Toxicological Evaluation Workflow

The following diagram illustrates a typical workflow for the toxicological evaluation of a substance like this compound.

Mechanism of Action and Signaling Pathways

The primary toxicological effects of this compound observed in mammalian systems are decreased body weight gain and increased liver organ weights.[3] The specific signaling pathways that lead to these effects have not been detailed in the publicly available literature. The increase in liver weight could be indicative of enzyme induction, hepatocellular hypertrophy, or other adaptive changes. However, without further mechanistic studies, any depiction of a specific signaling pathway would be speculative. Future research could focus on transcriptomics and proteomics of liver tissue from this compound-exposed animals to elucidate the molecular initiating events and key events in any adverse outcome pathway.

Conclusion

The toxicological evaluation of this compound in mammalian systems has been thorough, following internationally accepted scientific standards. The data indicate that while this compound is harmful if ingested at high doses, it does not pose a risk of carcinogenicity, mutagenicity, or reproductive and developmental toxicity. The established Acceptable Daily Intake (ADI) of 0.019 mg/kg bw/day provides a regulatory benchmark for safe human exposure. The primary observed effects, decreased body weight gain and increased liver weight, are the most sensitive endpoints for risk assessment. Further research into the molecular mechanisms underlying the observed liver effects would provide a more complete understanding of this compound's interaction with mammalian systems.

References

Ecotoxicology of Pyroquilon: A Technical Guide for Researchers

An In-depth Examination of the Environmental Impact of the Fungicide Pyroquilon on Non-Target Organisms

This compound, a systemic fungicide, is recognized for its role as a melanin (B1238610) biosynthesis inhibitor in target fungal pathogens.[1][2] However, its potential impact on organisms outside its intended scope is a critical area of scientific inquiry. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, consolidating available data on its effects on aquatic and terrestrial non-target species. The information presented herein is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment.

Acute and Chronic Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Aquatic Ecotoxicity of this compound

| Species | Trophic Level | Endpoint | Value | Exposure Duration | Reference |

| Cyprinus carpio (Carp) | Fish | Acute LC50 | 17 - 37 mg/L | 96 hours | [3] |

| Daphnia magna (Water Flea) | Invertebrate | Acute Toxicity | Moderately Toxic | 48 hours | [4] |

| Algae | Producer | Growth Inhibition | Data Not Available | 72 hours |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test population.

Table 2: Terrestrial Ecotoxicity of this compound

| Species | Group | Endpoint | Value | Exposure Duration | Reference |

| Apis mellifera (Honeybee) | Insect | Acute Contact LD50 | >1000 µ g/bee | 48 hours | [4] |

| Eisenia fetida (Earthworm) | Annelid | Acute LC50 | Data Not Available | 14 days | |

| Soil Microorganisms | Microbes | Effects on Respiration & Nitrogen Fixation | Data Not Available |

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable ecotoxicological data.[5][6] While specific protocols for this compound studies are not publicly detailed, the following outlines the general procedures for the key experiments cited.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.

-

Test Organism: A recommended fish species, such as Carp (Cyprinus carpio), is exposed to various concentrations of this compound in a controlled aquatic environment.

-

Procedure: Fish are placed in test chambers containing the test substance at a range of concentrations. A control group is maintained in water without the test substance.

-

Observations: Mortality and any sublethal effects are recorded at regular intervals over 96 hours.

-

Endpoint: The LC50 value is calculated, representing the concentration of this compound that is lethal to 50% of the fish population.

Acute Immobilisation Test for Daphnia sp. (Following OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the Daphnia population within a 48-hour period.

-

Test Organism: Daphnia magna, a small freshwater crustacean, is used as the model invertebrate.

-

Procedure: Daphnids are exposed to a series of this compound concentrations in a defined medium.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 for immobilization is determined.

Honeybee Acute Contact Toxicity Test (Following OECD Guideline 214)

This test determines the dose of a substance that is lethal to 50% of honeybees upon direct contact.

-

Test Organism: Adult worker honeybees (Apis mellifera) are used.

-

Procedure: A specified dose of this compound, typically dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

-

Observations: Mortality is assessed at regular intervals over 48 hours.

-

Endpoint: The LD50 is calculated in micrograms of the active substance per bee.

Signaling Pathways and Mode of Action in Non-Target Organisms

This compound's primary mode of action is the inhibition of melanin biosynthesis.[7] This process is crucial for the pathogenicity of certain fungi. While this pathway is specific to fungi, the potential for this compound to interact with other biological pathways in non-target organisms cannot be entirely dismissed.

Currently, there is a lack of specific research on the signaling pathways in non-target organisms that are directly affected by this compound. However, understanding the broader effects of melanin biosynthesis inhibitors can provide some insights. Melanin plays various roles in different organisms, including pigmentation, immune response, and protection against stressors. Therefore, interference with any related pathways could theoretically have unintended consequences. Further research is needed to elucidate any such interactions.

Visualizations

Diagram 1: General Experimental Workflow for Aquatic Ecotoxicity Testing

Diagram 2: Logical Relationship of Ecotoxicological Risk Assessment

Conclusion

The available data indicates that this compound is "Harmful to aquatic life with long lasting effects," with moderate acute toxicity observed in fish.[2] In contrast, its acute toxicity to honeybees is low. Significant data gaps remain, particularly concerning its effects on aquatic invertebrates like Daphnia, algae, and terrestrial organisms such as earthworms and soil microorganisms. The absence of this compound's approval for use in the European Union may contribute to the limited public availability of detailed ecotoxicological studies.[2]

For a comprehensive understanding of this compound's environmental risk profile, further research is imperative to address these data deficiencies. Standardized OECD test protocols should be employed to ensure the generation of high-quality, comparable data. Additionally, investigations into the potential for this compound to disrupt signaling pathways in non-target organisms beyond its primary mode of action would provide a more complete picture of its ecotoxicological impact. This technical guide serves as a foundational resource to inform and direct future research in this critical area.

References

- 1. This compound (Ref: CGA 49104) [sitem.herts.ac.uk]

- 2. This compound | C11H11NO | CID 91665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fsc.go.jp [fsc.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. files.chemicalwatch.com [files.chemicalwatch.com]

- 7. researchgate.net [researchgate.net]

Pyroquilon: A Technical Review of its Status in the European Union

For Researchers, Scientists, and Drug Development Professionals

Last Updated: December 15, 2025

Executive Summary

Pyroquilon, a systemic fungicide previously used to control rice blast disease, is not approved for use as a plant protection product in the European Union. This technical guide provides an in-depth overview of its regulatory status, mechanism of action, and available toxicological data. The non-approval status within the EU, under Regulation (EC) No 1107/2009, is a key consideration for any research or development activities involving this compound. This document summarizes the available scientific information, including the specific signaling pathway inhibited by this compound and relevant experimental data.

Regulatory Status in the European Union

Mechanism of Action: Inhibition of Melanin (B1238610) Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit melanin biosynthesis in fungi, a crucial process for their virulence and survival. Specifically, it targets and inhibits the enzyme trihydroxynaphthalene reductase (THR).[1][2] This enzyme plays a critical role in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway.

The inhibition of THR by this compound disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) to scytalone (B1230633) and 1,3,8-trihydroxynaphthalene (B1218226) to vermelone. This blockage leads to the accumulation of upstream metabolites and the production of phytotoxic byproducts such as flaviolin (B1202607) and juglone.[2] The structural basis for this inhibition has been elucidated through X-ray crystallography, which shows that this compound binds to the active site of the THR enzyme.

Signaling Pathway Diagram

The following diagram illustrates the DHN-melanin biosynthesis pathway and the point of inhibition by this compound.

Experimental Data

Enzyme Inhibition

Toxicological Profile

The available toxicological data for this compound is limited. A summary of the key findings is presented below.

| Parameter | Test Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Rat | Oral | >1,960 mg/kg | [3] |

| Subchronic Oral NOAEL | Data not available | Oral | - | - |

Experimental Protocols

Trihydroxynaphthalene Reductase (THR) Inhibition Assay

A standardized experimental protocol to determine the inhibitory activity of compounds against THR can be adapted from established methods.

Objective: To quantify the inhibition of THR by this compound.

Materials:

-

Purified THR enzyme

-

NADPH

-

Substrate (e.g., 1,3,6,8-tetrahydroxynaphthalene or 1,3,8-trihydroxynaphthalene)

-

This compound (at various concentrations)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the THR enzyme.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the THR activity.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Test Species: Rat (or other suitable rodent species).

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of this compound is administered by oral gavage.

-

A stepwise procedure is used, starting with a dose expected to be non-lethal.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The LD50 value is calculated based on the mortality data.

Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of this compound following repeated oral administration.

Test Species: Rat (or other suitable rodent species).

Procedure:

-

This compound is administered daily by oral gavage for a period of 90 days.

-

At least three dose levels and a control group are used.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly.

-

At the end of the study, hematological and clinical biochemistry parameters are analyzed.

-

A complete necropsy is performed, and organs are weighed and examined histopathologically.

-

The NOAEL is determined as the highest dose at which no adverse effects are observed.

Experimental and Regulatory Workflow Diagrams

The following diagrams illustrate the typical workflows for the experimental evaluation and regulatory submission of a fungicide like this compound.

Conclusion

This compound remains unapproved for use in the European Union. Its well-defined mechanism of action as an inhibitor of fungal melanin biosynthesis makes it a subject of scientific interest. However, the lack of a complete and publicly available regulatory assessment and comprehensive toxicological data package in the EU context are significant hurdles for any potential future applications. Researchers and professionals in drug and pesticide development should be aware of its regulatory history and the data gaps that would need to be addressed for any re-evaluation.

References

Pyroquilon: A Technical History and Developmental Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pyroquilon, a systemic fungicide developed in the 1970s, marked a significant advancement in the control of rice blast disease, one of the most devastating pathologies affecting rice production worldwide. Caused by the fungus Magnaporthe oryzae (anamorph Pyricularia oryzae), rice blast can lead to severe yield losses. This compound provided a novel mode of action, targeting the pathogen's melanin (B1238610) biosynthesis pathway, a critical component for successful host infection. This technical guide delves into the history, development, mechanism of action, and fungicidal efficacy of this compound, presenting key data, experimental methodologies, and pathway visualizations for a scientific audience.

History and Development

This compound (chemical name: 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) was first developed in 1973 by Ciba-Geigy AG (now Syngenta AG).[1][2][3] Its discovery was part of a broader industry effort to find novel, systemic fungicides to overcome the limitations and resistance issues associated with existing treatments. This compound emerged as a potent and specific inhibitor for the control of rice blast. It belongs to the pyrroloquinolinone class of fungicides and is classified under the Fungicide Resistance Action Committee (FRAC) Code 16.1, designated as a melanin biosynthesis inhibitor (MBI).[4]

Chemical Synthesis

The synthesis of the core pyrroloquinoline structure involves multi-step chemical reactions. While specific process chemistry details from its original development are proprietary, a general laboratory synthesis can be outlined based on established organic chemistry principles for creating such heterocyclic systems. A plausible route involves the reaction of 1-(benzotriazol-1(2)-ylmethyl)indolines with electron-rich alkenes catalyzed by an acid like p-toluenesulfonic acid. Another approach involves the intramolecular cyclization of a substituted 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in the presence of a Lewis acid such as aluminum chloride.[5]

A generalized workflow for such a synthesis is presented below.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the synthesis of melanin in P. oryzae. Fungal melanin is crucial for the pathogenicity of P. oryzae, as it provides the structural rigidity and turgor pressure necessary for the appressorium (a specialized infection structure) to penetrate the host plant's cuticle.

The specific target of this compound is the enzyme trihydroxynaphthalene reductase (THR) . This enzyme catalyzes two critical reduction steps within the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. By binding to the naphthol pocket of the enzyme's active site, this compound effectively blocks the pathway, preventing the formation of melanin.[6] This leaves the fungus unable to infect the rice plant.

The DHN-melanin biosynthesis pathway and the points of inhibition are illustrated in the diagram below.

Efficacy and Performance Data

This compound is primarily used as a seed treatment or foliar spray for the preventative control of rice blast. Its systemic nature allows it to be absorbed by the plant and translocated, protecting new growth.

| Application Method | Application Rate | Target Pathogen | Observed Efficacy | Reference |

| Seed Treatment | 2.0 g a.i. / kg seed | Pyricularia oryzae | Reduced leaf blast severity under low disease pressure. | [7] |

| Seed Treatment | 4.0 g a.i. / kg seed | Pyricularia oryzae | Kept leaf blast severity below 5% at 38 days after sowing; necessary for maximum control under high disease pressure in susceptible cultivars. | [7] |

| Foliar Spray | Not Specified | Pyricularia oryzae | Reduced leaf blast severity. | [4] |

Note: Quantitative EC50 (Effective Concentration, 50%) data from primary literature is limited, reflecting the age of the compound. However, its long-standing use and efficacy in the field establish its potency against susceptible P. oryzae populations.

Experimental Protocols

The evaluation of fungicides like this compound involves standardized in vitro and in vivo assays to determine their efficacy. Below are detailed, representative protocols for these key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the direct inhibitory effect of a fungicide on the mycelial growth of the pathogen.

Detailed Steps:

-

Pathogen Culture : Pyricularia oryzae is isolated from infected rice leaves and purified by single-spore isolation. The pure culture is maintained on Oat Meal Agar (OMA) slants.[8]

-

Medium Preparation : OMA is prepared and sterilized by autoclaving. It is then allowed to cool to approximately 40-50°C.[9]

-

Fungicide Amendment : A stock solution of this compound is prepared. The required volume of the stock solution is added to the molten agar to achieve a range of final concentrations (e.g., 50, 100, 150 ppm). An equivalent amount of solvent is added to control plates.[9]

-

Inoculation : A 5 mm mycelial disc is taken from the margin of a 7-day-old P. oryzae culture and placed mycelium-side down in the center of each test and control plate.[6]

-

Incubation : Plates are incubated at 28 ± 1°C until the mycelial growth in the control plates covers the entire plate.[8]

-

Data Collection : The diameter of the fungal colony is measured in two perpendicular directions for each plate.

-

Analysis : The percentage of mycelial growth inhibition is calculated using the formula: Percent Inhibition = [(C - T) / C] * 100, where C is the average colony diameter in the control and T is the average colony diameter in the treatment.[6]

Greenhouse/Field Trial Protocol for Efficacy Evaluation

These experiments assess the fungicide's performance under more realistic conditions, either in a controlled greenhouse environment or in the field.

Detailed Steps:

-

Experimental Design : The trial is set up in a Randomized Complete Block Design (RCBD) with multiple replications. A rice variety known to be susceptible to blast is used.[10]

-

Treatment Application : this compound is applied at specified rates and timings. For seed treatments, seeds are coated before sowing.[7] For foliar applications, sprays are typically initiated at the late tillering stage, with subsequent applications as needed, often at 7- to 10-day intervals.[11][12]

-

Inoculation : While natural infection is common in field trials, artificial inoculation can be performed to ensure uniform disease pressure. This involves spraying a standardized spore suspension of P. oryzae onto the plants.[8]

-

Disease Assessment : Disease severity is assessed periodically. For leaf blast, a standard 0-9 scale is often used, where each score corresponds to a percentage of leaf area affected. For neck blast, the percentage of infected panicles is recorded.[13]

-

Yield Data : At the end of the season, plots are harvested, and grain yield (e.g., kg/ha ) is measured to determine the impact of the fungicide treatment on crop production.[12][14]

-

Statistical Analysis : Data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments and the untreated control.[10]

Conclusion

This compound represents a key milestone in the development of modern fungicides. Its targeted mode of action against melanin biosynthesis provided an effective tool for managing rice blast for many years. While newer fungicides have since been developed, the study of this compound offers valuable insights into target-specific drug design, the importance of understanding pathogen biology, and the rigorous experimental evaluation required for developing effective crop protection agents. The methodologies and principles established during its development continue to inform current research in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. History of Ciba-Geigy Ltd. – FundingUniverse [fundinguniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpab.com [ijpab.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Evaluation of different chemical fungicides against rice blast in field conditions | Journal of Agriculture and Natural Resources [nepjol.info]

- 11. jagroforenviron.com [jagroforenviron.com]

- 12. researchgate.net [researchgate.net]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. ukaazpublications.com [ukaazpublications.com]

Unveiling the Structural Basis of Pyroquilon Inhibition: A Technical Guide to Fungal Trihydroxynaphthalene Reductase-Bound Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the publicly available protein data bank (PDB) entries for Pyroquilon-bound structures. This compound is a potent fungicide that targets trihydroxynaphthalene reductase (3HNR), a key enzyme in the fungal dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway. Understanding the structural interactions between this compound and its target is crucial for the development of novel and more effective antifungal agents. This guide summarizes the quantitative data from the available PDB entries, provides detailed experimental protocols for structure determination, and visualizes the relevant biological pathway and experimental workflows.

Quantitative Data Summary

Two PDB entries, 1JA9 and 4Z0C, describe the crystal structure of trihydroxynaphthalene reductase from Magnaporthe oryzae (also known as Pyricularia grisea) in complex with the inhibitor this compound. The quantitative data for these structures are summarized in the table below for easy comparison.

| PDB ID | Resolution (Å) | R-Value (work) | R-Free | Organism | Expression System | Method |

| 1JA9 | 1.70 | 0.198 | 0.224 | Magnaporthe oryzae | Escherichia coli | X-RAY DIFFRACTION |

| 4Z0C | 2.30 | 0.191 | 0.244 | Magnaporthe oryzae | Escherichia coli | X-RAY DIFFRACTION |

DHN-Melanin Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. This pathway is essential for the production of melanin, a pigment that protects the fungus from environmental stress and is a key virulence factor. This compound acts by inhibiting the enzyme trihydroxynaphthalene reductase, thereby blocking the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) and 1,3,8-trihydroxynaphthalene (B1218226) to their respective products and halting melanin synthesis.

Experimental Protocols

The following sections provide a detailed description of the methodologies used for the determination of the this compound-bound trihydroxynaphthalene reductase structures. The protocol for PDB entry 1JA9 is based on the publication by Liao et al. (2001)[1]. As no primary publication is currently associated with PDB entry 4Z0C, the provided details are based on the information available in the PDB database.

Protein Expression and Purification (for 1JA9)

-

Gene Cloning and Expression Vector: The gene encoding for trihydroxynaphthalene reductase from Magnaporthe oryzae was cloned into a suitable Escherichia coli expression vector.

-